molecular formula C13H26N2O2 B15091535 (R)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate

(R)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate

Cat. No.: B15091535
M. Wt: 242.36 g/mol
InChI Key: OYUQSTKTENQARL-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of two tert-butyl groups attached to a piperazine ring, which is further substituted with a carboxylate group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate typically involves the reaction of tert-butylamine with piperazine-1-carboxylate under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the tert-butyl groups . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl piperazine-1-carboxylate derivatives, while reduction may produce tert-butyl piperazine derivatives with altered functional groups.

Scientific Research Applications

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate include:

Uniqueness

What sets (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate apart from these similar compounds is its specific structural configuration and the presence of both tert-butyl and carboxylate groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(R)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate is a piperazine derivative with notable potential in medicinal chemistry. This compound, characterized by its unique structure that includes a piperazine ring and tert-butyl substituents, has been the subject of various studies exploring its biological activity.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • CAS Number :

The compound's structure is significant in determining its biological interactions and therapeutic potential.

1. Binding Affinity and Receptor Interaction

Research indicates that this compound exhibits potential binding affinity to various neurotransmitter receptors. Studies employing radioligand binding assays and computational docking have suggested that this compound may interact with receptors involved in neurological pathways, which is crucial for evaluating its therapeutic applications.

3. Structure-Activity Relationships (SAR)

Understanding the SAR of piperazine derivatives can provide insights into the biological activity of this compound. Variations in substituents on the piperazine ring can significantly influence potency and selectivity against target proteins. For instance, modifications to the piperazine structure have been shown to enhance efficacy against specific pathogens or cancer cell lines .

Case Study 1: Anticancer Potential

In a study exploring piperazine derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the piperazine framework could enhance anticancer activity .

Case Study 2: Neurological Applications

Another investigation focused on the neuropharmacological properties of piperazine derivatives, revealing that certain compounds demonstrated efficacy in modulating neurotransmitter systems linked to anxiety and depression. This suggests that this compound may also have potential as a therapeutic agent in treating mood disorders .

Comparative Analysis of Related Compounds

Compound NameCAS NumberUnique Features
(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride955979-06-3Contains an isopropyl group instead of a tert-butyl group
(R)-tert-Butyl 2-methylpiperazine-1-carboxylate170033-47-3Features a methyl group on the piperazine ring
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate180975-66-0Has additional methyl groups affecting solubility

This table illustrates the diversity within piperazine derivatives and highlights how structural variations can influence biological activity.

Properties

IUPAC Name

tert-butyl 2-tert-butylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQSTKTENQARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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